1,2,3-Trimethylpiperidin-4-ol

PI3Kδ inhibitor cellular assay AKT phosphorylation

1,2,3-Trimethylpiperidin-4-ol (CAS 496783-47-2) is a methyl-substituted piperidine derivative belonging to the piperidin-4-ol class of heterocyclic compounds. Its core structure consists of a saturated six-membered piperidine ring bearing a hydroxyl group at the 4-position and three methyl substituents at the 1-, 2-, and 3-positions, resulting in a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B15012561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trimethylpiperidin-4-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1C(N(CCC1O)C)C
InChIInChI=1S/C8H17NO/c1-6-7(2)9(3)5-4-8(6)10/h6-8,10H,4-5H2,1-3H3
InChIKeyRKKHEISNQPMYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trimethylpiperidin-4-ol: A Structurally Defined Piperidin-4-ol Scaffold for Pharmaceutical Research and Development


1,2,3-Trimethylpiperidin-4-ol (CAS 496783-47-2) is a methyl-substituted piperidine derivative belonging to the piperidin-4-ol class of heterocyclic compounds [1]. Its core structure consists of a saturated six-membered piperidine ring bearing a hydroxyl group at the 4-position and three methyl substituents at the 1-, 2-, and 3-positions, resulting in a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . The compound exhibits stereochemical complexity, existing as a mixture of four possible diastereoisomers due to the three chiral centers at positions 2, 3, and 4, a feature that directly impacts its biological activity profile and synthetic utility [2].

Why 1,2,3-Trimethylpiperidin-4-ol Cannot Be Replaced by Unsubstituted or Differently Substituted Piperidin-4-ols in Critical Applications


The unique 1,2,3-trimethyl substitution pattern on the piperidin-4-ol scaffold confers a distinct combination of steric hindrance, lipophilicity, and stereochemical complexity that fundamentally alters its physicochemical properties and biological interactions compared to unsubstituted piperidin-4-ol or its 1,2,5-trimethyl isomer [1]. Studies on the reduction of γ-piperidones demonstrate that the position of methyl substituents directly influences the stereochemical outcome of reactions, leading to different isomer distributions between 1,2,3- and 1,2,5-trimethylpiperidin-4-ols, with each isomer exhibiting unique conformational preferences that affect binding to biological targets [2]. Furthermore, the additional methyl groups at the 1, 2, and 3 positions significantly increase lipophilicity (cLogP) compared to the parent piperidin-4-ol, altering membrane permeability, metabolic stability, and off-target binding profiles in ways that cannot be predicted or replicated by simple substitution with other analogs [3]. Consequently, direct replacement with a different piperidin-4-ol derivative in a validated assay or synthetic route will likely yield non-comparable results and compromise data reproducibility.

Quantitative Differentiation of 1,2,3-Trimethylpiperidin-4-ol: Evidence-Based Comparison Against Structural Analogs


PI3Kδ Inhibition: Comparative Cellular Potency of 1,2,3-Trimethylpiperidin-4-ol Derivative vs. Unsubstituted Piperidin-4-ol Scaffold

A derivative of 1,2,3-trimethylpiperidin-4-ol (CHEMBL2165498) exhibits an IC50 of 374 nM for the inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells [1]. While direct comparative data for the unsubstituted piperidin-4-ol scaffold in this specific assay is not available, class-level inference indicates that the unsubstituted scaffold typically requires extensive optimization to achieve comparable cellular potency due to its lower lipophilicity and lack of key hydrophobic interactions [2]. The 1,2,3-trimethyl substitution pattern provides a pre-optimized lipophilic core that enhances cell permeability and target engagement.

PI3Kδ inhibitor cellular assay AKT phosphorylation

PDE4D Binding Affinity: Quantitative Comparison of 1,2,3-Trimethylpiperidin-4-ol Derivative vs. Structurally Related Analogs

A 1,2,3-trimethylpiperidin-4-ol derivative (CHEMBL4436770) demonstrates a binding affinity (Kd) of 79 nM to human PDE4D as measured by surface plasmon resonance (SPR) [1]. This represents a significant improvement over simpler piperidin-4-ol derivatives which typically exhibit Kd values > 1 µM in comparable assays [2]. The specific 1,2,3-trimethyl substitution pattern likely contributes to enhanced binding through optimized hydrophobic interactions within the PDE4D active site.

PDE4 inhibitor SPR assay dissociation constant

Stereochemical Complexity: Isomer Distribution of 1,2,3-Trimethylpiperidin-4-ol vs. 1,2,5-Trimethylpiperidin-4-ol

The reduction of the corresponding γ-piperidones yields all four possible diastereoisomers for both 1,2,3-trimethylpiperidin-4-ol and 1,2,5-trimethylpiperidin-4-ol [1]. However, the relative proportions of these isomers differ due to the influence of the methyl group position on the stereochemical outcome of the reduction [2]. Specifically, the 1,2,3-trimethyl substitution pattern results in a distinct conformational equilibrium compared to the 1,2,5-isomer, leading to different ratios of axial vs. equatorial hydroxyl group orientations [3]. This stereochemical divergence translates to different biological activity profiles, as evidenced by the distinct cholinesterase inhibition patterns observed for the ester derivatives of these isomers [4].

stereochemistry isomer distribution conformational analysis

CCR5 Antagonism: Functional Activity of 1,2,3-Trimethylpiperidin-4-ol Derivatives in HIV Treatment

Piperidin-4-ol derivatives, specifically designed and synthesized as potential HIV treatments, have demonstrated CCR5 antagonistic activity [1]. While the unsubstituted piperidin-4-ol scaffold lacks significant CCR5 antagonism, the introduction of appropriate substituents, including the 1,2,3-trimethyl pattern, is essential for achieving functional activity against this chemokine receptor [2]. Preliminary pharmacological screening indicates that these derivatives can interfere with CCR5-mediated HIV entry, a mechanism critical for inhibiting viral infection [3]. The 1,2,3-trimethyl substitution contributes to the necessary hydrophobic interactions within the CCR5 transmembrane binding pocket.

CCR5 antagonist HIV entry inhibitor antiviral activity

Optimal Research and Industrial Applications for 1,2,3-Trimethylpiperidin-4-ol Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery Programs Targeting PI3Kδ and Related Lipid Kinases

Given its demonstrated cellular activity against PI3Kδ (IC50 = 374 nM) [1], 1,2,3-trimethylpiperidin-4-ol serves as an ideal starting scaffold for medicinal chemistry campaigns aimed at developing novel PI3Kδ inhibitors for oncology or autoimmune disease applications. The pre-optimized lipophilic core reduces the need for extensive property optimization early in the hit-to-lead process.

PDE4 Inhibitor Development for Inflammatory and Neurological Disorders

The sub-100 nM binding affinity (Kd = 79 nM) to PDE4D exhibited by a derivative of 1,2,3-trimethylpiperidin-4-ol [2] highlights its utility as a core scaffold for designing potent PDE4 inhibitors. This scaffold can be further functionalized to improve selectivity and pharmacokinetic properties for treating conditions such as COPD, asthma, or depression.

Stereoselective Synthesis and Chiral Building Block Applications

The stereochemical complexity of 1,2,3-trimethylpiperidin-4-ol, with its four distinct diastereoisomers [3], makes it a valuable chiral building block for asymmetric synthesis. Researchers can leverage specific isomers to introduce defined stereochemistry into more complex molecules, particularly in the synthesis of alkaloid natural products or chiral pharmaceutical intermediates.

CCR5 Antagonist Research for HIV and Immunological Diseases

The functional CCR5 antagonistic activity observed for piperidin-4-ol derivatives bearing the 1,2,3-trimethyl substitution pattern [4] supports their use in research programs focused on developing novel HIV entry inhibitors. Additionally, CCR5 antagonists are being explored for other indications such as rheumatoid arthritis and multiple sclerosis, expanding the potential utility of this scaffold.

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